![molecular formula C20H17NO5S2 B2361032 3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 299950-47-3](/img/structure/B2361032.png)
3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
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Overview
Description
This compound is a derivative of benzothiazole . Benzothiazole and its derivatives are important heterocyclic aromatic compounds. They have found numerous applications in medicine and in nonlinear optics .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecule of a similar compound, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, is almost planar, with an interplanar angle of 3.01 (3) between the benzothiazole and chromene ring systems .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives are diverse. For instance, the synthesis of 6-nitrobenzo[d]thiazol-2-amine involved simmering 4-nitroaniline in the presence of base NEt 3 followed by nucleophilic substitution .Scientific Research Applications
- Recent research has focused on the synthesis of benzothiazole-based anti-tubercular compounds. These derivatives have been evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) .
- Researchers have also explored the mechanism of resistance of anti-TB drugs and conducted molecular docking studies to identify potent inhibitors .
- Some derivatives of this compound have demonstrated potent cytotoxicity against human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) .
- A novel fluorescent probe, 3-(benzo[d]thiazol-2-yl)-5-bromosalicylaldehyde-4N-phenyl thiosemicarbazone (BTT) , has been developed for ratiometric sensing of Zn2+ ions .
Anti-Tubercular Activity
Anti-Cancer Properties
Fluorescent Probes
Synthetic Methods and Yields
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacteria .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of the bacteria . For instance, some benzothiazole derivatives have been found to interact with DNA and inhibit topoisomerase I .
Biochemical Pathways
It is known that benzothiazole derivatives can affect various biochemical pathways, leading to the inhibition of bacterial growth . For instance, some benzothiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . For instance, some benzothiazole derivatives have been found to induce cell apoptosis .
Future Directions
Benzothiazole compounds have attracted substantial attention because of their notable photovoltaic properties . They have found applications in nonlinear optical materials, solar energy collectors, and charge-transfer agents . Therefore, the future directions of this compound could be in these areas.
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-4-12-9-13-16(10-15(12)26-28(3,23)24)25-11(2)18(19(13)22)20-21-14-7-5-6-8-17(14)27-20/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCONJRWSQQWUHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OS(=O)(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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